REACTION_CXSMILES
|
Cl[C:2]1[C:3](=[O:14])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Cl)=[CH:8][CH:7]=[CH:6][CH:5]=2.C([O-])([O-])=O.[K+].[K+].[CH3:21][NH:22][C:23]([NH2:25])=[S:24]>C(O)(C)C>[CH3:21][NH:22][C:23]1[S:24][C:11]2[C:10](=[O:13])[C:9]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=3[C:3](=[O:14])[C:2]=2[N:25]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C2=CC=CC=C2C(C1Cl)=O)=O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0.056 mol
|
Type
|
reactant
|
Smiles
|
CNC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature under N2 for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing all solvents under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
the K2CO3 was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC=1SC2=C(N1)C(C=1C=CC=CC1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.1 g | |
YIELD: PERCENTYIELD | 0.93% | |
YIELD: CALCULATEDPERCENTYIELD | 0.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |